Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Overview
Description
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C18H30O4S2Si. It is a derivative of benzenemethanol, where the hydroxyl group is replaced by a silyl ether group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the reaction of benzenemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction yields the desired silyl ether product after purification by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.
Reduction: The compound can be reduced to yield the parent benzenemethanol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.
Major Products Formed
The major products formed from these reactions include silanols, benzenemethanol, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications, including:
Chemistry: It is used as a protecting group for alcohols in organic synthesis. The silyl ether group can be easily introduced and removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves the interaction of the silyl ether group with various molecular targets. The silyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The compound can also interact with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-(1,1-dimethylethyl)-: This compound has a similar structure but lacks the silyl ether group.
Benzenemethanol, 4-(1-methylethyl)-, acetate: This compound has an acetate group instead of the silyl ether group.
1,4-Benzenedimethanol: This compound has two hydroxyl groups instead of the silyl ether group.
Uniqueness
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to the presence of the silyl ether group, which imparts distinct chemical properties. The silyl group provides stability and can be easily removed under mild conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9,15H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRUAHNSDOIJAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445127 | |
Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118992-89-5 | |
Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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